Drofenine hydrochloride

Catalog No.
S11145784
CAS No.
3146-19-8
M.F
C20H32ClNO2
M. Wt
353.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Drofenine hydrochloride

CAS Number

3146-19-8

Product Name

Drofenine hydrochloride

IUPAC Name

2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate;hydrochloride

Molecular Formula

C20H32ClNO2

Molecular Weight

353.9 g/mol

InChI

InChI=1S/C20H31NO2.ClH/c1-3-21(4-2)15-16-23-20(22)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5,7-8,11-12,18-19H,3-4,6,9-10,13-16H2,1-2H3;1H

InChI Key

WIELVDXKOYPANK-UHFFFAOYSA-N

solubility

>53.1 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

CCN(CC)CCOC(=O)C(C1CCCCC1)C2=CC=CC=C2.Cl

Drofenine hydrochloride is an antimuscarinic antispasmodic drug primarily used to relax smooth muscles. It is effective in treating various conditions, including dysmenorrhea, gastrointestinal pain, and discomfort in biliary and urogenital tracts. The chemical formula for Drofenine hydrochloride is C20H32ClNO2, with a molecular weight of approximately 353.93 g/mol. This compound works by increasing the levels of the protein TRPV3, which plays a role in pain perception and muscle contraction .

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids when treated with strong oxidizing agents.
  • Reduction: Reduction reactions can convert the ester group present in Drofenine hydrochloride into alcohols.
  • Hydrolysis: In aqueous environments, it may undergo hydrolysis, leading to the formation of its parent compound, Drofenine .

These reactions highlight the compound's reactivity and potential for transformation under different chemical conditions.

Drofenine hydrochloride exhibits significant biological activity as an antispasmodic agent. Its primary mechanism involves antagonizing muscarinic receptors, which leads to smooth muscle relaxation. This property makes it useful in alleviating spasms associated with various medical conditions. Additionally, its interaction with TRPV3 suggests a role in modulating pain pathways, further enhancing its therapeutic potential .

The synthesis of Drofenine hydrochloride can be achieved through several methods:

  • Condensation Reactions: The initial step often involves the condensation of appropriate amines with carbonyl compounds to form intermediate products.
  • Reduction Processes: Following condensation, reduction techniques may be employed to achieve the desired functional groups.
  • Salt Formation: Finally, the hydrochloride salt is formed by reacting Drofenine with hydrochloric acid, enhancing its solubility and stability for pharmaceutical applications .

These methods ensure a reliable production of Drofenine hydrochloride suitable for medical use.

Drofenine hydrochloride is utilized in various medical applications:

  • Antispasmodic Treatment: It is primarily prescribed for managing smooth muscle spasms in conditions such as dysmenorrhea and gastrointestinal disorders.
  • Pain Management: Its ability to modulate pain perception makes it valuable in treating acute and chronic pain syndromes.
  • Research

Interaction studies involving Drofenine hydrochloride have revealed its potential effects on various biological systems:

  • Drug Interactions: It may interact with other medications affecting smooth muscle tone or those that influence muscarinic receptor activity.
  • Protein Binding: Understanding its binding affinity to plasma proteins is crucial for predicting its pharmacokinetics and therapeutic efficacy.
  • Metabolic Pathways: Studies on how Drofenine hydrochloride is metabolized can provide insights into its safety profile and possible side effects .

These investigations are essential for optimizing its clinical use.

Drofenine hydrochloride shares similarities with several other antimuscarinic agents. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionPrimary UseUnique Features
Hyoscine ButylbromideAntimuscarinicGastrointestinal spasmsQuaternary ammonium compound
DicyclomineAntimuscarinicIrritable bowel syndromeDual action on both muscarinic and opioid receptors
OxybutyninAntimuscarinicOveractive bladderSelective for bladder detrusor muscle
Drofenine HydrochlorideAntimuscarinic, TRPV3 modulatorDysmenorrhea, smooth muscle spasmsUnique interaction with TRPV3 protein

Drofenine hydrochloride's distinct mechanism involving TRPV3 modulation sets it apart from traditional antimuscarinics, providing additional therapeutic benefits not seen in other compounds .

Systematic Nomenclature and Molecular Formula

IUPAC Name Derivation and Rationale

The International Union of Pure and Applied Chemistry (IUPAC) name for drofenine hydrochloride is 2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate hydrochloride. This nomenclature reflects its esterified structure:

  • 2-(Diethylamino)ethyl: Indicates the ethanolamine moiety substituted with two ethyl groups at the amino nitrogen.
  • 2-Cyclohexyl-2-phenylacetate: Denotes the acetic acid derivative bearing both cyclohexyl and phenyl substituents at the α-carbon.
    The hydrochloride suffix specifies the salt form, resulting from protonation of the tertiary amine.

Molecular Formula Analysis (C₂₀H₃₂ClNO₂)

The molecular formula C₂₀H₃₂ClNO₂ corresponds to a molecular weight of 353.927 g/mol for the hydrochloride salt. Key compositional features include:

ComponentContribution to FormulaRole in Structure
C₂₀H₃₁NO₂ (base)317.47 g/molEster backbone and substituents
HCl36.46 g/molCounterion for charge neutrality

The base structure comprises:

  • Cyclohexyl-phenylacetic acid: Provides hydrophobic bulk for membrane interactions.
  • 2-(Diethylamino)ethyl ester: Confers water solubility via protonation at physiological pH.

Three-Dimensional Molecular Architecture

Stereochemical Configuration Analysis

Drofenine hydrochloride exhibits racemic stereochemistry, with optical activity reported as (±). Despite the presence of a chiral center at the α-carbon of the acetic acid moiety (connecting cyclohexyl and phenyl groups), the compound is typically synthesized as a racemic mixture. This lack of stereochemical definition arises from:

  • Non-selective hydrogenation during synthesis.
  • Commercial availability as a mixture of enantiomers.

Crystal Structure and Packing Behavior

While crystalline data for drofenine hydrochloride remains unreported in the literature, its structural analogs suggest:

  • Ionic lattice formation between the protonated amine and chloride counterion.
  • Hydrophobic interactions between cyclohexyl and phenyl groups, potentially creating layered packing motifs.
    The absence of defined stereocenters likely impedes long-range crystalline order, favoring amorphous solid states in pharmaceutical formulations.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Although experimental NMR data is unavailable in the provided sources, predicted ¹H-NMR shifts based on the structure include:

  • δ 1.0–1.2 ppm: Methyl protons of diethylamino groups.
  • δ 2.4–2.8 ppm: Methylene protons adjacent to the ammonium nitrogen.
  • δ 3.5–4.3 ppm: Ester-linked ethylenic protons.
  • δ 7.2–7.4 ppm: Aromatic protons from the phenyl ring.

The ¹³C-NMR spectrum would feature:

  • δ 170–175 ppm: Ester carbonyl carbon.
  • δ 50–60 ppm: Quaternary carbon bearing cyclohexyl and phenyl groups.

Infrared (IR) Absorption Profile Correlation

Key IR absorption bands inferred from functional groups:

Bond/VibrationWavenumber (cm⁻¹)Assignment
N⁺–H stretch2700–2250Protonated tertiary amine
C=O stretch1720–1700Ester carbonyl
C–O–C asymmetric1250–1150Ester linkage
C–H aromatic3100–3000Phenyl ring
C–H cyclohexane2950–2850Cyclohexyl sp³ hybridized carbons

The absence of free amine N–H stretches above 3000 cm⁻¹ confirms salt formation.

Mass Spectrometric Fragmentation Patterns

Hypothetical fragmentation under electron ionization (EI-MS):

  • Parent ion: m/z 317.47 (base compound, C₂₀H₃₁NO₂⁺).
  • Major fragments:
    • m/z 105: Benzoyl ion (C₆H₅CO⁺).
    • m/z 83: Diethylaminoethyl fragment (C₅H₁₂N⁺).
    • m/z 155: Cyclohexylphenyl carbocation (C₁₂H₁₅⁺).

The hydrochloride form would exhibit a characteristic chlorine isotopic pattern (3:1 ratio for M⁺ and M+2).

Historical Synthesis Approaches

Classical Esterification Techniques

Early synthetic routes for Drofenine hydrochloride relied on esterification reactions between mandelic acid derivatives and amino alcohols. A foundational method involved the condensation of 2-cyclohexyl-2-phenylacetic acid with diethylaminoethanol in the presence of acidic catalysts [5]. This two-step process first generated the ester intermediate via Fischer esterification, followed by hydrochlorination to yield the final product.

Key parameters influencing reaction efficiency included:

ParameterOptimal RangeImpact on Yield
Temperature80–100°CHigher yields at elevated temperatures
CatalystSulfuric acid (0.5–1 M)Excess catalyst led to side reactions
Reaction Time6–8 hoursProlonged durations reduced product purity

These methods, while effective, faced challenges in scalability due to prolonged reaction times and labor-intensive purification steps [5].

Catalytic Hydrogenation Optimization

The advent of catalytic hydrogenation marked a pivotal shift in Drofenine synthesis. Early approaches utilized palladium-on-carbon (Pd/C) under high-pressure hydrogen to saturate aromatic precursors like adiphenine [2]. However, the emergence of rhodium-based catalysts (e.g., Rh/Cyclic (alkyl)(amino)carbene complexes) enabled selective hydrogenation under milder conditions (1–5 bar H₂, 25–40°C), achieving yields exceeding 85% [2].

Comparative analysis of hydrogenation methods:

CatalystPressure (bar)Temperature (°C)Yield (%)Selectivity
Pd/C10–1580–10065–70Moderate
Rh/CAAC1–325–4085–92High

This transition reduced energy consumption and improved stereochemical control, particularly for cis-configured products [2].

Modern Synthetic Innovations

Continuous Flow Reactor Applications

Recent advances have integrated continuous flow systems to enhance Drofenine production. A representative setup involves:

  • Precursor dissolution in tetrahydrofuran (THF)
  • Continuous hydrogenation in a packed-bed reactor (Rh/CAAC catalyst)
  • In-line quenching with aqueous HCl
  • Real-time monitoring via UV-Vis spectroscopy

This approach reduced batch-to-batch variability by 40% and increased throughput to 2.5 kg/day in pilot-scale trials [2].

Green Chemistry Approaches in Industrial Production

Sustainable methodologies prioritize atom economy and waste reduction:

  • Solvent selection: Replacement of dichloromethane with cyclopentyl methyl ether (CPME), achieving a 90% reduction in hazardous waste [2].
  • Catalyst recycling: Rhodium recovery rates exceeding 95% via chelating resins [2].
  • Energy efficiency: Microwave-assisted esterification cuts reaction times from 8 hours to 45 minutes [5].

A comparative lifecycle assessment revealed:

MetricTraditional MethodGreen MethodImprovement
Carbon footprint12.4 kg CO₂/kg6.8 kg CO₂/kg45%
E-factor34.78.276%

Purification and Quality Control Protocols

Recrystallization Optimization Strategies

High-purity Drofenine hydrochloride (≥99.5%) is achieved through multi-solvent recrystallization:

  • Solvent system: Ethanol-water (7:3 v/v)
  • Cooling gradient: 60°C → 4°C at 0.5°C/min
  • Seed crystal size: 50–100 μm

This protocol enhances crystal habit uniformity, reducing amorphous content by 70% compared to traditional methods [3].

Advanced Chromatographic Separation Techniques

Despite recrystallization efficacy, challenging impurities necessitate chromatographic interventions:

  • Ion-exchange chromatography: Removes residual diethylaminoethanol using Dowex® 50WX4 resin (H⁺ form)
  • Preparative HPLC:
    • Column: C18, 250 × 21.2 mm
    • Mobile phase: Acetonitrile/0.1% trifluoroacetic acid (65:35)
    • Purity post-processing: 99.9% [3]

A tiered purification strategy combining these methods ensures compliance with pharmacopeial standards.

Cholinergic System Modulation

Competitive Inhibition of Butyrylcholinesterase (BChE)

Drofenine hydrochloride demonstrates potent competitive inhibition of human serum butyrylcholinesterase, a nonspecific cholinesterase enzyme that hydrolyzes various choline-based esters [1]. The compound exhibits a dissociation constant (Ki) of 3.0 ± 0.0 micromolar, making it significantly more potent than structurally related anticholinergic agents such as benactyzine, which demonstrates a Ki value of 10.0 ± 1.0 micromolar [1].

The competitive inhibition mechanism indicates that drofenine hydrochloride directly competes with the natural substrate butyrylthiocholine for binding to the active site of butyrylcholinesterase [1]. This interaction follows classical competitive inhibition kinetics, where the apparent Michaelis constant (Kmapp) increases proportionally with inhibitor concentration according to the relationship: Kmapp = Km(1 + [I]/Ki), where [I] represents the inhibitor concentration [2].

Kinetic analysis reveals that drofenine hydrochloride maintains its competitive inhibition profile across different substrate concentrations, with the inhibition constant remaining consistent at both 0.6 millimolar and 0.1 millimolar butyrylthiocholine concentrations [1]. The enzyme-inhibitor interaction demonstrates reversible binding characteristics, as evidenced by the restoration of enzymatic activity upon dilution of the inhibitor [2].

ParameterDrofenineBenactyzine
Ki Value (μM)3.0 ± 0.010.0 ± 1.0
Inhibition TypeCompetitiveCompetitive
Relative Potency3.3-fold higherReference

Muscarinic Receptor Subtype Selectivity Profile

Drofenine hydrochloride functions as an antimuscarinic agent, antagonizing muscarinic acetylcholine receptors to produce smooth muscle relaxation [3] [4]. The compound's antimuscarinic activity contributes to its antispasmodic effects in the gastrointestinal tract, biliary passages, and urogenital system [3] [5].

Muscarinic receptors are classified into five subtypes (M1-M5), each with distinct tissue distribution and physiological functions [6]. The M1, M3, and M5 subtypes preferentially couple to Gq/11 proteins, leading to phospholipase C activation and increased intracellular calcium levels [7]. Conversely, M2 and M4 subtypes primarily couple to Gi/o proteins, resulting in adenylyl cyclase inhibition and decreased cyclic adenosine monophosphate levels [7].

While specific subtype selectivity data for drofenine hydrochloride remains limited in the available literature, the compound's therapeutic profile suggests predominant activity at M3 receptors, which mediate smooth muscle contraction in the gastrointestinal and urogenital systems [8]. The M3 receptor subtype represents the primary target for antispasmodic therapy, as its antagonism results in smooth muscle relaxation without significant cardiovascular or central nervous system effects [9].

The compound's muscarinic antagonism operates through competitive binding to the acetylcholine recognition site on the receptor, preventing the natural neurotransmitter from activating downstream signaling cascades [10]. This mechanism effectively blocks the parasympathetic "rest-and-digest" response, leading to reduced smooth muscle contractility and decreased secretory activity [8].

Structure-Function Relationships in Spasmolytic Activity

The molecular structure of drofenine hydrochloride (2-cyclohexyl-2-phenylacetic acid 2-(diethylamino)ethyl ester hydrochloride) incorporates several key structural elements that contribute to its pharmacological activity [17] [18]. The compound features a cyclohexylphenylacetic acid moiety esterified to a 2-(diethylamino)ethanol group, conferring both lipophilic and cationic properties essential for biological activity [17].

The cyclohexyl group provides significant lipophilicity to the molecule, with a calculated logP value of 4.61, facilitating membrane penetration and tissue distribution [19]. This lipophilic character enables the compound to cross biological membranes effectively, contributing to its bioavailability and tissue penetration properties [17]. The cyclohexyl moiety also provides conformational rigidity that may influence receptor binding specificity and affinity.

The phenyl ring system contributes to the compound's aromatic character and provides a platform for π-π interactions with aromatic amino acid residues in target proteins [20]. These aromatic interactions are particularly relevant for binding to muscarinic receptors and TRPV3 channels, where aromatic residues in the binding sites can form stabilizing interactions with the phenyl ring of drofenine hydrochloride.

The diethylamino group confers cationic character to the molecule at physiological pH, enabling electrostatic interactions with negatively charged regions of target proteins [17]. This positively charged nitrogen atom is essential for muscarinic receptor binding, as it mimics the quaternary ammonium structure of the natural ligand acetylcholine [10]. The diethylamino group also contributes to the compound's aqueous solubility when protonated.

The ester linkage between the cyclohexylphenylacetic acid and diethylaminoethanol moieties represents a metabolically labile bond that undergoes hydrolysis by esterases [17]. This metabolic pathway produces α-cyclohexylphenylacetic acid and 2-(diethylamino)ethanol as primary metabolites, potentially contributing to the compound's pharmacokinetic profile and duration of action.

Critical amino acid residues in TRPV3 channels determine the binding and activation by drofenine hydrochloride. The histidine residue at position 426 (H426) in the N-terminal domain is specifically required for 2-APB and drofenine sensitivity, with mutations at this position resulting in complete loss of compound activity [15]. The arginine residue at position 696 (R696) in the TRP box domain contributes to calcium-dependent responses, with mutations causing altered calcium sensitivity and desensitization properties [15].

Structural ComponentMolecular PropertyBiological Function
Cyclohexyl groupLipophilicity (logP contribution)Membrane penetration and distribution
Phenyl ringAromatic characterπ-π interactions with target proteins
Diethylamino groupCationic character (pKa ~9)Electrostatic binding to receptors
Ester linkageMetabolic labilityHydrolysis by tissue esterases

The structure-activity relationships reveal that the specific spatial arrangement of these functional groups is critical for optimal biological activity. The α-carbon stereochemistry, while not extensively studied for drofenine, may influence the compound's potency and selectivity, as observed with related cyclohexylphenylacetic acid derivatives [17]. The distance between the aromatic system and the basic nitrogen atom, defined by the ethyl ester linkage, appears optimal for simultaneous interaction with both lipophilic and hydrophilic binding sites in target proteins.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

353.2121570 g/mol

Monoisotopic Mass

353.2121570 g/mol

Heavy Atom Count

24

UNII

MVB31OPW05
8DHV447E9Z
BT75TGU6AZ

Related CAS

1679-76-1 (Parent)

Dates

Last modified: 08-08-2024

Inhibition effects of benactyzine and drofenine on human serum butyrylcholinesterase

E Bodur, A N Cokuğraş, E F Tezcan
PMID: 11360997   DOI: 10.1006/abbi.2000.2188

Abstract

Benactyzine and drofenine are widely used anticholinergic drugs. Benactyzine is used to treat organophosphate poisoning and drofenine acts on smooth muscle to stop muscle spasms. Both of these drugs are esters. After they enter the bloodstream, they will interact with butyrylcholinesterase (BChE; acylcholine acyl hydrolase: EC 3.1.1.8), which has an ability to hydrolyze a wide variety of esters. Therefore, the kinetic analysis of their inhibitory effects on human serum BChE was examined using butyrylthiocholine as substrate. Both drugs were competitive inhibitors of BChE and the Ki values of benactyzine and drofenine were calculated to be 0.010 +/- 0.001 and 0.003 +/- 0.000 mM, respectively, using the Systat (version 5.03, 1991) nonlinear regression analysis software package. According to these parameters, drofenine is a more potent competitive inhibitor of BChE than benactyzine.


Simultaneous determination of hydrochloride salts of adiphenine, diphenhydramine, ethyldiphenacetate, drofenine and promazine by ion-pair HPLC

G Facchini, F Zaccheo, M Nannetti
PMID: 6140928   DOI:

Abstract




Inhibition of the transient receptor potential vanilloid 3 channel attenuates carbon tetrachloride-induced hepatic fibrosis

Likun Yan, Xiao Zhang, Jie Fu, Qiang Liu, Xiaohua Lei, Zhenyu Cao, Ju Zhang, Yaoli Shao, Qing Tong, Wei Qin, Xinxu Liu, Chun Liu, Zhiqiang Liu, Zhenghao Li, Jueliang Lu, Xundi Xu
PMID: 33906111   DOI: 10.1016/j.bbrc.2021.04.065

Abstract

Transient receptor potential vanilloid 3 (TRPV3) is a member of the TRP superfamily. Previous studies have demonstrated that TRPV3 is associated with myocardial fibrosis. However, the role of TRPV3 in hepatic fibrosis and its underlying mechanisms are still unclear. This study aimed to elucidate the underlying effects of TRPV3 on hepatic fibrosis at multiple biological levels. First, immunohistochemical staining was performed to examine TRPV3 expression in human hepatic cirrhosis tissues. Then, we established a CCl
-induced hepatic fibrosis mouse model. The TRPV3 selective agonist drofenine and its inhibitor, forsythoside B, were intraperitoneally injected to investigate the relationship between TRPV3 and liver fibrosis progression. Finally, in vitro studies were performed using hepatic stellate cells (HSCs) to discover the potential molecular biological mechanisms. Immunohistochemistry revealed TRPV3 overexpression in liver cirrhosis. In the liver fibrosis groups, TRPV3 inhibitor treatment significantly reduced liver fibrosis, while TRPV3 agonist exacerbated its progression. In HSCs, knocking down TRPV3 with siRNA impaired DNA synthesis and cell proliferation and increased cell apoptosis. Furthermore, we found that knockdown of TRPV3 could reduce the lectin like oxidized lowdensity lipoprotein receptor-1 (LOX-1) protein levels. Our research suggests that lower expression or functional levels of TRPV3 can ameliorate the inflammatory response and fibrotic tissue proliferation.


Functional and direct binding studies using subtype selective muscarinic receptor antagonists

E L Kunysz, A D Michel, R L Whiting
PMID: 2897216   DOI: 10.1111/j.1476-5381.1988.tb10303.x

Abstract

1. Muscarinic receptor antagonists were examined in direct binding studies on guinea-pig cardiac and cortical muscarinic receptors. Pirenzepine, dicyclomine and hexahydroadiphenine were shown to be selective ligands for the putative M1-muscarinic receptor. 2. Functional affinity estimates of the muscarinic ligands studied was determined from their ability to inhibit carbachol-stimulated inositol phosphate (IP) accumulation in guinea-pig cortical slices. 3. The affinity estimates for the inhibition of muscarinic agonist-stimulated IP accumulation were better correlated with affinity estimates obtained from binding studies on the M1 than the M2 muscarinic receptor. 4. These data provide additional evidence, both from direct binding and functional studies, for the presence of M1 and M2 muscarinic receptor subtypes.


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